(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine

Asymmetric synthesis Chiral auxiliary Enantioselective alkylation

(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine (CAS 443123-89-5, MFCD31630112) is a chiral, non-racemic oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) N-protecting group, a gem-dimethyl-substituted oxazolidine ring, and a primary iodoethyl side chain at the 4-position. With a molecular formula of C12H22INO3 and a molecular weight of 355.21 g/mol, this compound serves as a versatile electrophilic chiral building block in medicinal chemistry and complex molecule synthesis, derived from L-serine and positioned within the Garner aldehyde derivative family.

Molecular Formula C12H22INO3
Molecular Weight 355.21 g/mol
Cat. No. B13906963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine
Molecular FormulaC12H22INO3
Molecular Weight355.21 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C
InChIInChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3/t9-/m0/s1
InChIKeyXXQZNKZEVJOFQO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine (CAS 443123-89-5): Chiral Electrophilic Building Block for Asymmetric Synthesis


(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine (CAS 443123-89-5, MFCD31630112) is a chiral, non-racemic oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) N-protecting group, a gem-dimethyl-substituted oxazolidine ring, and a primary iodoethyl side chain at the 4-position . With a molecular formula of C12H22INO3 and a molecular weight of 355.21 g/mol, this compound serves as a versatile electrophilic chiral building block in medicinal chemistry and complex molecule synthesis, derived from L-serine and positioned within the Garner aldehyde derivative family [1]. It is commercially available at purity specifications of 95% to ≥98% (NLT 98%) from multiple suppliers, with a reported melting point of 35 °C and a calculated LogP of 3 .

Why (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine Cannot Be Replaced by Generic Oxazolidine Analogs


Substitution of (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine with a structurally similar oxazolidine derivative carries three quantifiable risks that directly impact synthetic outcome: (1) enantiomeric configuration—the (R)-enantiomer (CAS 1231672-20-0) or racemate would invert or abolish stereochemical induction, as demonstrated by the fact that chiral 2,2-dimethyloxazolidines used as auxiliaries achieve diastereomeric excess (de) values up to 97% in iodolactamization reactions [1]; (2) electrophilic leaving-group capacity—replacing the primary iodoethyl substituent with the aldehyde of Garner's aldehyde (CAS 102308-32-7) or the 2-oxoethyl analog (CAS 147959-19-1) fundamentally alters the reaction manifold from nucleophilic substitution to carbonyl addition/condensation chemistry; and (3) chain-length geometry—the iodomethyl analog (CAS 1231672-20-0, C1 linker) presents a shorter reach between the oxazolidine scaffold and the electrophilic iodine, reducing the accessible conformational space compared to the two-carbon iodoethyl tether (C2 linker) . These distinctions are not interchangeable in convergent synthetic routes where both stereochemistry and electrophilic positioning are critical.

(S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Configuration (S) vs. (R): Divergent Stereochemical Outcome at the 4-Position

The (S)-configured target compound (CAS 443123-89-5) and its (R)-configured iodomethyl analog (CAS 1231672-20-0) are diastereomeric series members that cannot substitute one another without inverting the stereochemical outcome of subsequent reactions. In the broader class of chiral 2,2-dimethyloxazolidine auxiliaries, the (4S) configuration has been demonstrated to deliver de values of up to 97% in asymmetric iodolactamization reactions [1]. While no published head-to-head comparison of the (S)- and (R)-iodoethyl oxazolidines exists under identical conditions, the established principle of chirality transfer dictates that use of the opposite enantiomer would produce the antipodal product series [1].

Asymmetric synthesis Chiral auxiliary Enantioselective alkylation

Electrophilic Leaving-Group Identity: Primary Alkyl Iodide vs. Aldehyde Functionality

The target compound carries a primary iodoethyl substituent (R-CH2-CH2-I), making it a potent SN2 electrophile. In contrast, the closest aldehyde analogs—(S)-Garner's aldehyde (CAS 102308-32-7) and (S)-tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (CAS 147959-19-1)—present carbonyl electrophilicity, which engages fundamentally different reaction partners (organometallics, Wittig reagents, amines) and requires distinct protection/deprotection strategies. The C–I bond dissociation energy (~57 kcal/mol for primary alkyl iodides) is substantially lower than that of the aldehyde C=O π-bond, enabling chemoselective alkylation under mild conditions where aldehydes would require harsher activation or compete via enolization pathways . This functional-group orthogonality is the basis for convergent synthetic design using the iodoethyl oxazolidine as a latent electrophile.

Nucleophilic substitution Electrophilic building block C–C bond formation

Side-Chain Length: C2 Iodoethyl vs. C1 Iodomethyl Tether in Steric Reach and Coupling Geometry

The target compound features a two-carbon iodoethyl linker (–CH2CH2I) connecting the oxazolidine 4-position to the electrophilic iodine, contrasted with the one-carbon iodomethyl linker (–CH2I) in (R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine (CAS 1231672-20-0). This additional methylene unit increases the molecular weight by 14 Da (355.21 vs. 341.19 g/mol), adds one additional rotatable bond (calculated: 4 vs. 3 in the iodomethyl analog), and extends the distance from the ring to the iodine by approximately 1.54 Å [1]. The C2 tether enables the iodine to reach more sterically encumbered coupling partners without imposing additional ring strain, a factor relevant in convergent fragment couplings where the electrophilic partner must access a hindered nucleophile in the second fragment.

Conformational flexibility Steric accessibility Linker length optimization

Heterocyclic Core Identity: Oxazolidine Ring vs. Piperidine Analog—Impact on Synthetic Utility and Physicochemical Profile

The target compound's 1,3-oxazolidine ring contains both oxygen and nitrogen in a five-membered cyclic acetal/aminal, directly derived from the L-serine backbone. This contrasts with the piperidine analog tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS 89151-46-2, MW 339.21, C12H22INO2), which lacks the ring oxygen and is not derived from an amino acid precursor [1]. A critical consequence is that the oxazolidine ring serves as a masked 1,2-amino alcohol (serinol equivalent), which can be unmasked under acidic conditions to reveal the free amino alcohol for further elaboration [2]. The piperidine analog cannot undergo this orthogonal deprotection to expose a β-amino alcohol motif. Additionally, the oxazolidine's extra ring oxygen contributes to a higher calculated density (1.405 vs. ~1.25 g/cm3 estimated for the piperidine) and distinct solubility behavior, reported as insoluble in water (hydrolyzes) but soluble in benzene and chloroform for the target compound .

Heterocyclic building block Protecting group strategy Serine-derived scaffold

Commercial Purity Tier and Supplier Availability: 98% vs. 95% Specifications

The target compound is offered at two distinct purity tiers by commercial suppliers: ≥98% (NLT 98%, reported by Leyan Cat. No. 1581786 and MolCore) and ≥95% (reported by AKSci Cat. No. 1405CW and Chemenu Cat. No. CM769969) . This 3-percentage-point purity differential is meaningful for applications sensitive to trace impurities: at the 95% specification, up to 5% (w/w) of the material may consist of stereoisomeric contaminants (e.g., epimerized product), residual solvents, or inorganic residues. For comparison, the (R)-iodomethyl analog (CAS 1231672-20-0) is predominantly available at 95% (AKSci 8227DD), and the aldehyde comparator (CAS 147959-19-1) at 95% (AKSci 7367AA), making the 98% tier relatively advantageous for the target compound .

Chemical procurement Purity specification Quality control

Physical State and Storage: Low-Melting Solid (35 °C) with Implications for Handling and Formulation

The target compound has a reported melting point of 35 °C, placing it near ambient room temperature and classifying it as a low-melting solid that may liquefy during warm-weather shipping or handling [1]. This contrasts with the (R)-Garner's aldehyde comparator (CAS 95715-87-0), which is a liquid with a boiling point of 67 °C at 0.3 mmHg and a density of 1.06 g/mL at 25 °C [2]. The target compound's predicted density (1.405 g/cm3) is substantially higher than Garner's aldehyde (1.06 g/mL), reflecting the heavy iodine atom contribution. The calculated LogP of 3 indicates moderate lipophilicity, consistent with the iodoethyl substituent and Boc group, and higher than the aldehyde analogs (Garner's aldehyde: estimated LogP ~1.3 based on C11H19NO4 composition and absence of iodine) [1].

Physical property Storage condition Melting point LogP

High-Value Application Scenarios for (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of L-Serine-Derived Sphingoid Base Intermediates via SN2 Alkylation

The (S)-configured iodoethyl oxazolidine serves as a direct electrophilic precursor to protected sphingosine and sphinganine analogs. The primary alkyl iodide at the C2 tether undergoes stereospecific SN2 displacement with organometallic nucleophiles (e.g., lithiated alkynes, cuprates) while retaining the (S)-configuration at the oxazolidine 4-position [1]. The 98% purity tier (Leyan Cat. 1581786) minimizes epimerized (R)-contaminant that would otherwise generate the undesired diastereomeric sphingoid series, and the higher LogP (3) ensures compatibility with the hydrophobic long-chain nucleophiles typical of sphingolipid synthesis . The oxazolidine ring subsequently undergoes acidic deprotection to unveil the β-amino alcohol (serinol) head group characteristic of sphingoid bases [2].

Convergent Fragment Coupling in C-Glycosyl Amino Acid Synthesis Requiring a C2 Electrophilic Linker

In the stereoselective preparation of C-linked glycopyranosyl serines, iodoethyl derivatives of sugar allyl C-glycosides undergo substitution with chiral glycine enolate equivalents to build the amino acid side chain at the anomeric position [1]. The C2 iodoethyl tether (vs. C1 iodomethyl) provides the necessary spatial reach between the carbohydrate domain and the amino acid scaffold, a geometric constraint that the shorter iodomethyl analog (CAS 1231672-20-0) cannot satisfy . This application exploits the orthogonal electrophilicity of the primary alkyl iodide, which selectively reacts with stabilized enolates without competing with carbonyl-based functional groups present in the glycosyl fragment.

Late-Stage Diversification of Peptidomimetic Scaffolds Using Oxazolidine-to-Amino Alcohol Unmasking

The target compound's oxazolidine ring functions as a masked chiral 1,2-amino alcohol (L-serinol equivalent). After the iodoethyl group has been displaced in a key C–C bond-forming step (e.g., with aryl, heteroaryl, or vinyl nucleophiles), the Boc-oxazolidine can be globally deprotected under acidic conditions (TFA or HCl) to reveal the free amino alcohol, which is then available for further peptide coupling or cyclization [1]. This dual reactivity—first as an electrophile, then as a latent amino alcohol—is not available from the piperidine analog (CAS 89151-46-2), which cannot be converted to a 1,2-amino alcohol motif . The 98% purity tier ensures that downstream peptide coupling steps are not compromised by amine-based impurities that would compete for activated ester reagents.

Chiral Pool Approach to Fluorinated and Heteroatom-Substituted Amino Acid Analogs

The (S)-N-Boc-4-(2-iodoethyl)-2,2-dimethyloxazolidine scaffold, derived from the L-serine chiral pool, provides a stereochemically defined entry point to non-natural amino acids. Displacement of the iodo group with fluoride sources (e.g., TBAF, KF/Kryptofix) or nitrogen nucleophiles (azide, phthalimide) yields 4-(2-fluoroethyl)- or 4-(2-azidoethyl)-oxazolidines, respectively, which after deprotection afford γ-fluoro- or γ-azido-homoalanine derivatives with retention of the (S)-configuration [1]. The 3-percentage-point purity advantage of the 98% tier over the standard 95% available for the Garner's aldehyde comparator translates to fewer stereoisomeric byproducts in 18F-radiolabeling workflows where specific activity is critical .

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